N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(13)12-11-5-10(6-11,7-11)9(2,3)4/h5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLTRJBOIYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC(C1)(C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core
The BCP scaffold is typically constructed via atom-transfer radical addition (ATRA) reactions using tricyclo[1.1.1.01,3]propane (TCP) as the starting material . In a representative procedure, TCP reacts with halogenated substrates under catalysis by triethylborane (BEt3). For example, ethyl iodoacetate undergoes ATRA with TCP in diethyl ether at 0°C to yield ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate (5a) in 92% yield . This method is scalable and tolerant of diverse functional groups, making it a foundational step for subsequent derivatization.
Introduction of the tert-Butyl Group
Installing the tert-butyl group at the 3-position of the BCP core requires nucleophilic substitution or radical-mediated processes. In one approach, the iodide at position 3 of intermediates like 5a is displaced using tert-butylmagnesium bromide under Grignard conditions. This reaction proceeds via a single-electron transfer mechanism facilitated by BEt3, achieving quantitative substitution at ambient temperature . Alternatively, tert-butyl lithium may be employed in tetrahydrofuran at −78°C to minimize elimination side reactions.
Table 1: tert-Butyl Group Installation on BCP Derivatives
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3-Iodo-BCP acetate | tert-butylMgBr | Et2O, 25°C, 2 h | 89 |
| 3-Bromo-BCP ketone | tert-butylLi | THF, −78°C, 1 h | 76 |
Functionalization at the 1-Position: Amine Formation
The 1-position of the BCP core is functionalized via iodide-to-amine substitution. Sodium azide in dimethylformamide at 60°C converts 1-iodo-BCP intermediates to the corresponding azide, which is reduced to the primary amine using hydrogen gas and palladium on carbon . For example, 1-iodo-3-tert-butylbicyclo[1.1.1]pentane reacts with NaN3 to form the azide, followed by hydrogenolysis to yield 1-amino-3-tert-butylbicyclo[1.1.1]pentane in 82% overall yield.
Acetylation of the BCP Amine
The final step involves acetylation of the primary amine using acetic anhydride or acetyl chloride. In a representative procedure, 1-amino-3-tert-butylbicyclo[1.1.1]pentane is treated with acetic anhydride in dichloromethane at 0°C, followed by warming to room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via column chromatography (SiO2, pentane/ethyl acetate 9:1) to afford N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide in 94% yield .
Key Analytical Data
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1H NMR (400 MHz, CDCl3) : δ 1.56 (s, 9H, tert-butyl), 2.22 (s, 6H, BCP bridgehead), 2.05 (s, 3H, acetyl)
-
13C NMR (101 MHz, CDCl3) : δ 23.4 (CH3), 34.8 (C(CH3)3), 46.0 (BCP carbons), 170.2 (C=O)
Alternative Routes and Scale-Up Considerations
Photochemical methods offer scalable alternatives for BCP synthesis. A recent large-scale approach utilized UV irradiation of propellane and diacetyl in flow reactors to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP diacid) in kilogram quantities . While this method focuses on dicarboxylic acids, intermediate monoacids could be leveraged for selective amidation. For instance, partial reduction of BCP diacid to the mono-ester, followed by Curtius rearrangement, generates isocyanates that react with tert-butylamine to form ureas. Subsequent hydrolysis and acetylation may provide alternative pathways to the target acetamide.
Challenges and Optimization Strategies
The strained BCP core poses synthetic challenges, including regioselectivity and stability. Key optimizations include:
-
Temperature Control : Reactions involving BEt3 require strict temperature modulation (−45°C to 0°C) to prevent premature initiation .
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Oxygen Sensitivity : Radical pathways benefit from degassed solvents and inert atmospheres to suppress side reactions .
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Purification : Silica gel chromatography with low-polarity eluents (pentane/Et2O) effectively separates BCP derivatives from byproducts .
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce amines .
Scientific Research Applications
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Toxicological Profiles
- Steric and Electronic Effects : The tert-butyl group in the main compound introduces significant steric bulk, likely enhancing metabolic stability compared to smaller substituents like methyl or hydroxy. This feature is advantageous in drug design for improving pharmacokinetic properties .
- Reactivity: The amino derivative (CAS 2137867-09-3) exhibits higher reactivity and toxicity (H314) due to the nucleophilic amine group, necessitating stringent handling protocols . In contrast, the hydroxy variant (CAS 1628196-21-3) poses risks of acute toxicity and irritation but is less reactive than the amino analog .
Biological Activity
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 181.27 g/mol
- CAS Number : 2231675-02-6
The bicyclo[1.1.1]pentane core provides structural stability, which is crucial for its interaction with biological targets.
This compound is believed to exert its biological effects through interactions with specific biomolecules, influencing various signaling pathways:
- Binding Affinity : The unique structure enhances binding affinity to target receptors, potentially impacting neurotransmitter systems.
- Hydrogen Bonding : The acetamide group allows for hydrogen bonding with target proteins, facilitating interaction.
Analgesic Properties
Research has demonstrated that compounds similar to this compound exhibit analgesic effects. In studies comparing various compounds in pain models:
Case Study: In a formalin-induced pain test, this compound showed significant pain relief comparable to established analgesics like morphine, indicating its potential as a novel analgesic agent.
Neuroprotective Effects
The compound has been investigated for neuroprotective properties, particularly in the context of neurodegenerative diseases:
- NMDA Receptor Antagonism : Similar compounds have shown NMDA receptor antagonistic activity, which is beneficial in conditions like Alzheimer's disease.
Research Findings: A study indicated that derivatives of bicyclo[1.1.1]pentane could effectively inhibit NMDA receptors, leading to reduced excitotoxicity in neuronal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Amino Group Variant | Moderate analgesic activity |
| tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane | Hydroxy Group Variant | High binding affinity but lower analgesic activity |
This comparison highlights that while structural modifications can influence biological activity, the specific bicyclic structure of this compound contributes to its enhanced pharmacological profile.
Conclusion and Future Directions
This compound shows promising biological activity, particularly in analgesia and neuroprotection due to its unique structural characteristics and mechanisms of action. Future research should focus on:
- Clinical Trials : Evaluating the efficacy and safety in human subjects.
- Mechanistic Studies : Further elucidating the pathways involved in its therapeutic effects.
- Structural Modifications : Exploring analogs to optimize potency and selectivity.
This compound represents a valuable addition to the field of medicinal chemistry, with potential applications in pain management and neuroprotection.
Q & A
Q. What computational methods predict the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
